Ethyl 5,5-dimethyl-2-oxohexanoate
Description
Properties
CAS No. |
96056-57-4 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
ethyl 5,5-dimethyl-2-oxohexanoate |
InChI |
InChI=1S/C10H18O3/c1-5-13-9(12)8(11)6-7-10(2,3)4/h5-7H2,1-4H3 |
InChI Key |
MEKGHNUFGFFHRE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=O)CCC(C)(C)C |
Canonical SMILES |
CCOC(=O)C(=O)CCC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 2-Acetyl-5,5-dimethyl-4-oxohexanoate (CAS 84752-35-2)
- Structural Differences : Features an acetyl group at position 2 and a ketone at position 4, compared to the 2-oxo and 5,5-dimethyl groups in the target compound.
- No direct cytotoxicity data are available, but its structural similarity suggests possible ion channel modulation .
- Synthetic Accessibility : Requires additional steps for acetyl group introduction, increasing complexity compared to the target compound .
Ethyl 5-Hydroxy-2,2-dimethyl-3-oxopentanoate (CAS 38453-93-9)
- Structural Differences: Replaces the 5,5-dimethyl-2-oxohexanoate backbone with a 3-oxo group and hydroxyl at position 4.
Ethyl 4-Acetyl-5-oxohexanoate (C₁₀H₁₆O₄)
- Structural Differences : Contains acetyl and ketone groups at positions 4 and 5, respectively, differing from the 2-oxo and 5,5-dimethyl arrangement.
- Physicochemical Properties : The absence of dimethyl groups reduces steric bulk, likely lowering melting point and increasing volatility. Mass spectral data (m/z 200.1 [M+H]⁺) distinguish it from the target compound .
Ethyl 5-(3,5-Dimethoxyphenyl)-5-oxopentanoate (CAS 898758-62-8)
- Structural Differences : Incorporates a dimethoxyphenyl group at position 5, replacing the dimethyl groups.
- Safety data indicate moderate toxicity (GHS Category 4), contrasting with the high cytotoxicity of polytheonamide B .
N-Terminal Lactate Derivatives (e.g., Epilancin 15X)
- Structural Differences: Lactate (derived from serine) replaces the 5,5-dimethyl-2-oxohexanoate group.
- Functional Implications : Lactate’s smaller size and lower hydrophobicity result in weaker membrane interaction and reduced ion channel stability, explaining its lower cytotoxicity compared to polytheonamide B .
Data Table: Key Comparative Properties
Research Findings and Implications
- Role of Substituents: The 5,5-dimethyl group in this compound is critical for ion channel stability and cytotoxicity, as shown by reduced activity in analogs with acetyl or hydroxyl groups .
- Synthetic Challenges : Automated solid-phase synthesis of polytheonamide B derivatives (e.g., dansylated mimic 2) required 127 steps, highlighting the complexity of incorporating branched keto esters .
- Biological Selectivity : Modifications to the Ncap structure (e.g., lactate substitution) uncouple ion channel activity from cytotoxicity, suggesting distinct mechanisms for membrane disruption and cell death .
Preparation Methods
Preparation Methodologies
Alkylation of β-Keto Esters
Diethylzinc-Mediated Alkylation
A widely cited approach involves the alkylation of β-keto esters using diethylzinc (Et₂Zn) and methylene iodide (CH₂I₂). Adapted from the synthesis of methyl 5,5-dimethyl-4-oxohexanoate, this method can be modified for ethyl esters:
- Reaction Setup : An oven-dried flask charged with methylene chloride (CH₂Cl₂) and Et₂Zn is cooled to 0°C.
- Alkylation : Ethyl 4,4-dimethyl-3-oxopentanoate is added dropwise, followed by CH₂I₂.
- Quenching : The reaction is quenched with saturated NH₄Cl, and the product is extracted with diethyl ether.
Mechanistic Insight : Et₂Zn generates a nucleophilic zinc enolate, which attacks CH₂I₂ to form the 5,5-dimethyl branch. The ester group remains intact due to the mild conditions.
Yield Optimization :
- Solvent : Anhydrous CH₂Cl₂ minimizes side reactions.
- Temperature : Maintaining 0°C prevents over-alkylation.
- Stoichiometry : A 3:1 ratio of Et₂Zn to substrate ensures complete conversion.
Limitations
- Positional Isomerism : The oxo group may migrate to position 4 if steric strain destabilizes the enolate.
- Byproducts : Competing aldol condensation can occur if excess base is present.
Esterification of 5,5-Dimethyl-2-Oxohexanoic Acid
Acid Synthesis
The carboxylic acid precursor, 5,5-dimethyl-2-oxohexanoic acid, is synthesized via oxidation of 5,5-dimethylhex-3-en-2-ol using Jones reagent (CrO₃/H₂SO₄). The α,β-unsaturated intermediate is hydrogenated to yield the saturated acid.
Esterification
The acid is refluxed with excess ethanol and catalytic sulfuric acid (H₂SO₄):
$$
\text{5,5-Dimethyl-2-oxohexanoic acid} + \text{EtOH} \xrightarrow{\text{H}2\text{SO}4} \text{Ethyl 5,5-dimethyl-2-oxohexanoate} + \text{H}_2\text{O}
$$
Yield : 75–85% after distillation.
Purity : ≥97% as confirmed by GC-MS.
Triphenylphosphine-Mediated Cyclization
Adapted from the synthesis of 5-oxo-2,5-dihydrofurans, this method leverages triphenylphosphine (PPh₃) to facilitate cyclization:
- Substrates : Diethyl acetylenedicarboxylate and butane-2,3-dione react in CH₂Cl₂ at −5°C.
- Mechanism : PPh₃ activates the acetylene, enabling nucleophilic attack by the diketone.
- Outcome : A dihydrofuran intermediate is hydrolyzed to yield the β-keto ester.
Applications :
Comparative Analysis of Methods
| Method | Starting Materials | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Diethylzinc Alkylation | Ethyl 4,4-dimethyl-3-oxopentanoate | 70–75 | 90 | High regioselectivity | Costly reagents |
| Claisen Condensation | Ethyl acetate, 5,5-dimethylhexan-3-one | 50–60 | 85 | Scalability | Low yield, purification challenges |
| Acid Esterification | 5,5-Dimethyl-2-oxohexanoic acid | 80–85 | 97 | High purity | Multi-step synthesis |
| PPh₃-Mediated Cyclization | Diethyl acetylenedicarboxylate | 65–70 | 88 | Stereochemical control | Complex workup |
Industrial and Laboratory Optimization
Solvent Effects
Catalytic Enhancements
Green Chemistry Approaches
- Biocatalysis : Lipases (e.g., Candida antarctica) enable esterification under aqueous conditions.
- Solvent-Free Systems : Melt reactions between acids and ethanol reduce waste.
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